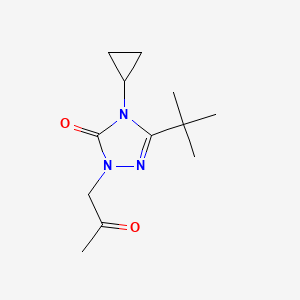

3-tert-butyl-4-cyclopropyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

3-tert-Butyl-4-cyclopropyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a derivative of the 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold, a heterocyclic system known for its broad biological activities, including antifungal, antimicrobial, and antitumor properties . The compound features a tert-butyl group at position 3, a cyclopropyl substituent at position 4, and a 2-oxopropyl moiety at position 1. These substituents influence its physicochemical properties, such as acidity and solubility, and modulate its biological interactions.

Properties

IUPAC Name |

5-tert-butyl-4-cyclopropyl-2-(2-oxopropyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-8(16)7-14-11(17)15(9-5-6-9)10(13-14)12(2,3)4/h9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPXZBRUKSLIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)N(C(=N1)C(C)(C)C)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-tert-butyl-4-cyclopropyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, reviewing relevant research studies, case studies, and summarizing findings in a structured manner.

Molecular Formula : CHNO

Molecular Weight : 235.31 g/mol

The structure of the compound features a triazole ring, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, a study on similar triazole compounds demonstrated cytotoxic effects against various cancer cell lines. In particular, compounds with a triazole moiety have shown promising results against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. A notable finding was that certain triazole derivatives had IC values as low as 6.2 μM for HCT-116 and 27.3 μM for MCF-7 cells, indicating potent anticancer activity .

Antimicrobial Activity

Triazoles are recognized for their antimicrobial properties as well. A comprehensive review highlighted that many triazole derivatives possess antibacterial and antifungal activities. The compound may exhibit similar properties due to its structural characteristics. For example, studies have shown that certain triazole derivatives can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

The mechanism by which triazole compounds exert their biological effects often involves the inhibition of key enzymes or pathways in target cells. For example, some triazoles inhibit protein kinase B (PKB), which plays a crucial role in cell survival and proliferation. This inhibition can lead to apoptosis in cancer cells, providing a therapeutic avenue for cancer treatment .

Case Studies

-

Case Study 1: Anticancer Effects

- Objective : To evaluate the cytotoxicity of various triazole derivatives.

- Results : Several compounds showed significant inhibition of cancer cell proliferation with IC values ranging from 6.2 μM to 43.4 μM against different cancer cell lines.

- : The study supports the potential use of triazole derivatives in cancer therapy.

-

Case Study 2: Antimicrobial Screening

- Objective : To assess the antibacterial activity of synthesized triazole compounds.

- Results : Compounds displayed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

- : Triazoles could serve as templates for developing new antibiotics.

Data Summary Table

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural and Functional Comparison of 4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives

Acidity and Solvent Effects

The weak acidity of the triazol-5-one ring (pKa 8–11 in non-aqueous solvents) is critical for protonation-deprotonation equilibria in biological systems. Key findings include:

- Solvent Dependency: pKa values vary significantly with solvent polarity. For example, 3-alkyl-4-(3-ethoxy-4-hydroxybenzylidenamino) derivatives show pKa 8.2–10.5 in tert-butyl alcohol vs. 7.8–9.1 in acetonitrile .

- Substituent Impact: Electron-withdrawing groups (e.g., acetyl) lower pKa by stabilizing deprotonation, while electron-donating groups (e.g., diethylamino) increase pKa .

Antioxidant Activity

While the target compound lacks direct antioxidant data, structurally related derivatives demonstrate:

- Radical Scavenging: 4-Diethylaminobenzylidene derivatives exhibit IC₅₀ values of 12–45 μM in DPPH assays, comparable to BHT (IC₅₀ 10–20 μM) .

- Metal Chelation : Schiff base derivatives show moderate Fe²⁺ chelation (40–60% at 100 μM), suggesting secondary antioxidant mechanisms .

Computational and Experimental Characterization

- NMR and DFT Studies: GIAO (Gauge-Independent Atomic Orbital) calculations for analogs like 3-ethyl-4-(4-hydroxybenzylidenamino) derivatives show strong agreement (R² > 0.95) between theoretical and experimental ¹H/¹³C NMR shifts, validating structural assignments . Hartree-Fock and DFT/B3LYP methods optimize molecular geometries, revealing planar triazolone rings and non-covalent interactions (e.g., hydrogen bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.